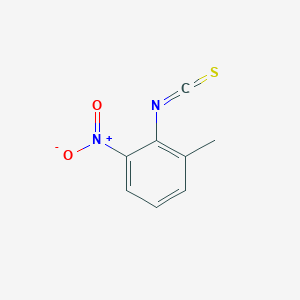

2-Methyl-6-nitrophenyl isothiocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-isothiocyanato-1-methyl-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-6-3-2-4-7(10(11)12)8(6)9-5-13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRHDOQUEZAOTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Preparative Strategies for 2 Methyl 6 Nitrophenyl Isothiocyanate

Overview of Established Isothiocyanate Synthesis Approaches

The preparation of isothiocyanates can be achieved through several synthetic pathways, starting from various precursors such as amines, dithiocarbamates, organic halides, olefins, and aldoximes. semanticscholar.orgtandfonline.com Historically, methods have often involved toxic reagents, prompting the development of safer and more efficient alternatives. semanticscholar.orgnih.gov

The most prevalent and widely adopted method for synthesizing isothiocyanates involves the decomposition of dithiocarbamate (B8719985) salts. semanticscholar.orgnih.gov This strategy is typically a two-step process. First, a primary amine reacts with carbon disulfide in the presence of a base, such as aqueous ammonia (B1221849) or sodium hydroxide, to form a dithiocarbamate salt. nih.goviiab.meorgsyn.org This intermediate salt is then treated with a desulfurization agent to yield the final isothiocyanate product. nih.govgoogle.com

The general scheme for this reaction is as follows:

Formation of Dithiocarbamate Salt: R-NH₂ + CS₂ + Base → R-NH-C(=S)S⁻ Base⁺

Desulfurization: R-NH-C(=S)S⁻ Base⁺ + Desulfurizing Agent → R-N=C=S

This pathway is favored for its versatility in producing a wide range of alkyl and aryl isothiocyanates. nih.govbeilstein-journals.org One-pot procedures have been developed where the dithiocarbamate salt is generated in situ and immediately converted to the isothiocyanate without isolation. beilstein-journals.orgorganic-chemistry.org

While the dithiocarbamate route is common, several other methods for synthesizing aryl isothiocyanates exist.

Thiophosgene (B130339) and its Analogs: The reaction of primary amines with thiophosgene (CSCl₂) was a standard method for producing isothiocyanates. nih.gov However, due to the extreme toxicity of thiophosgene, safer alternatives like solid triphosgene (B27547) have been employed, which demonstrate similar effectiveness for synthesizing aryl isothiocyanates. nih.gov

Reaction with Phenyl Chlorothionoformate: A facile synthesis involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide. organic-chemistry.orgorganic-chemistry.org This can be performed as a one-pot process, which is particularly useful for electron-rich aryl isothiocyanates, or as a two-step approach that offers greater versatility for a broader range of amines, including those with electron-deficient groups. organic-chemistry.org

Use of Elemental Sulfur: More sustainable methods are being investigated, including the use of elemental sulfur. nih.govrsc.org One such approach involves the amine-catalyzed sulfurization of isocyanides with elemental sulfur, which can proceed under moderate heating with catalytic amounts of an amine base like DBU. nih.govrsc.org

Fragmentation of 1,4,2-Oxathiazoles: Isothiocyanates can also be obtained through the thermally-induced fragmentation of 1,4,2-oxathiazoles. iiab.mewikipedia.org

Targeted Synthesis of 2-Methyl-6-nitrophenyl Isothiocyanate Precursors

The primary precursor for the synthesis of 2-Methyl-6-nitrophenyl isothiocyanate is the corresponding amine, 2-Methyl-6-nitroaniline.

The synthesis of 2-Methyl-6-nitroaniline is typically accomplished starting from 2-methylaniline (o-toluidine). chemicalbook.comguidechem.com The process generally involves a sequence of acetylation, nitration, and hydrolysis.

Acetylation: The amino group of 2-methylaniline is first protected by acetylation, commonly using acetic anhydride, to form 2-methylacetanilide. chemicalbook.comguidechem.com This step directs the subsequent nitration primarily to the positions ortho and para to the methyl group while protecting the amino group from oxidation.

Nitration: The 2-methylacetanilide is then nitrated. A common nitrating agent is a mixture of nitric acid and sulfuric acid. chemicalbook.com The temperature must be carefully controlled during this exothermic step to prevent side reactions. chemicalbook.comenergetic-materials.org.cn

Hydrolysis: The resulting nitro-substituted acetanilide (B955) is hydrolyzed, typically under acidic conditions with hydrochloric acid, to remove the acetyl protecting group and yield 2-Methyl-6-nitroaniline. chemicalbook.comguidechem.com

Some methods describe a "one-pot" approach where acetylation and nitration are performed in the same reactor, but this can make temperature control difficult. guidechem.comenergetic-materials.org.cn Separating the acetylation and nitration into two distinct steps allows for easier temperature management and can lead to higher purity of the final product. energetic-materials.org.cnbit.edu.cn A study that detached the acetylation and nitration steps reported a yield of 59.4% with a purity of up to 99.68%. energetic-materials.org.cn Another method involving acylation, nitration with mixed acid, and hydrolysis with hydrochloric acid reported a yield of 59.7%. guidechem.comguidechem.com

Table 1: Reported Yields in the Synthesis of 2-Methyl-6-nitroaniline

| Starting Material | Key Steps | Reported Yield | Reported Purity | Reference |

| 2-Methylaniline | Acetylation, Nitration, Hydrolysis (Two-Step) | 59.4% | 99.68% | energetic-materials.org.cn |

| 2-Methylaniline | Acetylation, Nitration, Hydrolysis (Improved Process) | 59.7% | >97.0% | guidechem.com |

| 2-Methylaniline | Acetylation, Nitration, Hydrolysis | 82.0% | 98.2% | chemicalbook.com |

Optimization of Reaction Conditions and Yield Enhancement in 2-Methyl-6-nitrophenyl Isothiocyanate Synthesis

The critical step in the dithiocarbamate route is the decomposition of the dithiocarbamate salt, which is facilitated by a desulfurization reagent. A wide array of reagents has been developed, each with distinct advantages concerning toxicity, cost, yield, and reaction conditions. nih.gov

Key desulfurization reagents include:

Heavy Metal Salts: Lead nitrate (B79036) was traditionally used to treat the ammonium (B1175870) dithiocarbamate salt, causing the precipitation of the isothiocyanate. iiab.me

Chloroformates: Ethyl chloroformate is an effective reagent for converting dithiocarbamate salts, formed from aryl amines, into their corresponding isothiocyanates. orgsyn.orgcbijournal.com

Tosyl Chloride: A protocol using tosyl chloride allows for the in situ generation of the dithiocarbamate salt followed by its decomposition, producing both alkyl and aryl isothiocyanates in good yields (75-97%). nih.govorganic-chemistry.org

Triazine Derivatives: Cyanuric chloride (TCT) has been used as an economical and efficient desulfurization reagent in a one-pot process under aqueous conditions. beilstein-journals.org More recently, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) has been introduced as a new desulfurization agent. nih.gov

Oxidizing Agents: Reagents like hydrogen peroxide and sodium persulfate are considered greener alternatives for desulfurization. nih.gov

Metal-Based Reagents: Inexpensive and air-stable catalysts like cobalt(II) chloride and copper(II) sulfate (B86663) can produce aromatic isothiocyanates from their dithiocarbamate salts under mild conditions. nih.gov

The choice of solvent and base is also crucial. For electron-deficient aryl amines, such as 2-Methyl-6-nitroaniline, the formation of the dithiocarbamate salt can be challenging. The addition of a polar solvent like DMF can significantly improve the conversion rate. beilstein-journals.org The use of aqueous conditions and mild bases like potassium carbonate or sodium bicarbonate offers a more environmentally friendly approach. beilstein-journals.orgcbijournal.com

Table 2: Selected Desulfurization Reagents for Isothiocyanate Synthesis

| Reagent Class | Specific Example(s) | Key Features | Reference |

| Heavy Metal Salts | Lead Nitrate | Traditional method, effective but involves toxic heavy metals. | nih.goviiab.me |

| Chloroformates | Ethyl Chloroformate | Effective for converting dithiocarbamates to isothiocyanates. | orgsyn.orgcbijournal.com |

| Sulfonyl Chlorides | Tosyl Chloride | Allows for one-pot synthesis with in situ salt formation; high yields. | nih.govorganic-chemistry.org |

| Triazine Derivatives | Cyanuric Chloride (TCT), DMT/NMM/TsO⁻ | Economical, effective under aqueous conditions, suitable for one-pot processes. | beilstein-journals.orgnih.gov |

| Peroxides | Hydrogen Peroxide, Sodium Persulfate | Greener alternatives, efficient for various isothiocyanates. | nih.gov |

| Metal Catalysts | Cobalt(II) Chloride, Copper(II) Sulfate | Cheap, air-stable, allows for mild reaction conditions. | nih.gov |

Solvent Effects and Reaction Medium Considerations

The synthesis of isothiocyanates, including 2-Methyl-6-nitrophenyl isothiocyanate, often proceeds through the formation of a dithiocarbamate salt intermediate from the corresponding primary amine (2-methyl-6-nitroaniline) and carbon disulfide. researchgate.net The successful formation of this dithiocarbamate salt is highly dependent on the solvent system, particularly for substrates with strong electron-withdrawing groups like the nitro group present in the target compound. researchgate.net

Detailed Research Findings

Research into isothiocyanate synthesis has explored a range of solvents, from traditional organic solvents to more sustainable, greener alternatives and aqueous media. While specific studies on 2-Methyl-6-nitrophenyl isothiocyanate are not extensively detailed in publicly available literature, general principles derived from the synthesis of other aromatic isothiocyanates can be applied.

For instance, in the synthesis of various isothiocyanates, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) have been shown to be highly effective, likely due to their ability to dissolve and stabilize intermediates. tandfonline.com However, in the pursuit of more environmentally benign processes, greener alternatives are gaining attention. nih.gov Solvents such as Cyrene™ and γ-butyrolactone (GBL) have emerged as viable, sustainable options for the synthesis of isothiocyanates. nih.govrsc.org Acetone has also been identified as a greener alternative to DMSO, providing good conversion rates. tandfonline.com

The use of aqueous conditions for isothiocyanate synthesis represents a significant advancement in developing environmentally friendly protocols. researchgate.netnih.gov One-pot syntheses in water, often in the presence of a base and a desulfurizing agent, have been successfully developed for a variety of alkyl and aryl isothiocyanates. researchgate.netnih.gov Biphasic systems, such as water/ethyl acetate, have also been employed to facilitate the reaction and separation of products. cbijournal.com

The reaction medium's composition, including the presence of bases and other reagents, is also crucial. For example, in a study on the synthesis of pyridyl isothiocyanates, the choice of base was found to be important for the formation of the dithiocarbamate salts. cbijournal.com Similarly, in microwave-assisted syntheses, the selection of the amine base, such as triethylamine (B128534) (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can significantly impact the reaction efficiency. tandfonline.com

The following interactive data table summarizes the effect of different solvents on the yield of a model isothiocyanate synthesis, providing insights into the potential solvent choices for the preparation of 2-Methyl-6-nitrophenyl isothiocyanate.

Table 1: Effect of Solvent on Isothiocyanate Synthesis Yield

| Solvent | Yield (%) | Reference |

| Dimethyl Sulfoxide (DMSO) | High | tandfonline.com |

| Acetone | 86 | tandfonline.com |

| Dichloromethane (DCM) | Moderate | tandfonline.com |

| Ethanol | Low | tandfonline.com |

| Water (H₂O) | 18 | tandfonline.com |

| Water/Acetone (1:1) | 55 | tandfonline.com |

| Cyrene™ | Good | nih.govrsc.org |

| γ-Butyrolactone (GBL) | Good | nih.govrsc.org |

This table is based on data for a model isothiocyanate and serves as a general guide.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 6 Nitrophenyl Isothiocyanate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For 2-Methyl-6-nitrophenyl isothiocyanate, both ¹H and ¹³C NMR provide critical information for structural verification.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis and Signal Assignment

While specific experimental spectra for 2-Methyl-6-nitrophenyl isothiocyanate are not widely available in the public domain, the expected chemical shifts and signal assignments can be reliably predicted based on the analysis of structurally related compounds and established principles of NMR spectroscopy. The substitution pattern of the benzene (B151609) ring, with a methyl group, a nitro group, and an isothiocyanate group all in ortho positions to each other, creates a sterically hindered environment that significantly influences the electronic distribution and, consequently, the NMR chemical shifts.

In the ¹H NMR spectrum, the aromatic protons are expected to appear as a complex multiplet system due to spin-spin coupling. The chemical shifts of these protons will be influenced by the electron-withdrawing nature of the nitro and isothiocyanate groups, and the electron-donating nature of the methyl group. The methyl protons would likely appear as a singlet in the upfield region, with its exact chemical shift influenced by the adjacent nitro group.

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon atom of the isothiocyanate group is expected to have a characteristic chemical shift in the range of 125-140 ppm. The aromatic carbons will have shifts determined by the attached functional groups, with the carbon attached to the nitro group being significantly downfield. The methyl carbon will appear at a characteristic upfield position.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methyl-6-nitrophenyl Isothiocyanate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.50 - 8.20 | 120 - 150 | Multiplet |

| Methyl (CH₃) | ~2.6 | ~20 | Singlet |

| Isothiocyanate (NCS) | - | 125 - 140 | - |

Dynamic NMR Studies and Conformational Analysis of 2-Methyl-6-nitrophenyl Isothiocyanate Derivatives

The significant steric hindrance in 2-Methyl-6-nitrophenyl isothiocyanate, arising from the three ortho substituents, is expected to restrict the rotation around the C-N bond of the isothiocyanate group and potentially the C-C bond of the methyl group. This restricted rotation can lead to the existence of different conformers that may be observable by dynamic NMR (DNMR) spectroscopy.

Studies on similarly hindered biaryl isothiocyanates have shown that such restricted rotation can lead to diastereotopicity of benzylic protons in their ¹H NMR spectra. In the case of 2-Methyl-6-nitrophenyl isothiocyanate, variable-temperature NMR experiments could reveal the coalescence of signals as the rate of interconversion between different conformational isomers increases with temperature. This would allow for the determination of the energy barriers to rotation and provide valuable insights into the molecule's conformational dynamics.

Vibrational Spectroscopy Applications for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy of the Isothiocyanate Group

The isothiocyanate (–N=C=S) group has a very strong and characteristic asymmetric stretching vibration that appears in the region of 2000–2200 cm⁻¹. This intense absorption band is a clear indicator of the presence of the isothiocyanate functionality. For aromatic isothiocyanates, this band is typically sharp.

In addition to the isothiocyanate band, the FTIR spectrum of 2-Methyl-6-nitrophenyl isothiocyanate will also exhibit strong absorption bands corresponding to the nitro (NO₂) group. The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The presence of these characteristic bands provides further confirmation of the compound's structure. Other bands corresponding to C-H stretching of the aromatic and methyl groups, as well as aromatic C=C stretching, will also be present.

Interactive Data Table: Characteristic FTIR Absorption Bands for 2-Methyl-6-nitrophenyl Isothiocyanate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2000 - 2200 | Strong, Sharp |

| Nitro (-NO₂) | Asymmetric Stretch | ~1530 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | ~1350 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Methyl C-H | Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

Mass Spectrometry for Molecular Weight Verification and Fragmentation Pattern Determination

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. The molecular weight of 2-Methyl-6-nitrophenyl isothiocyanate (C₈H₆N₂O₂S) is 194.21 g/mol . nih.gov The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 194.

The fragmentation of 2-Methyl-6-nitrophenyl isothiocyanate under electron ionization (EI) would likely proceed through several characteristic pathways. Loss of the nitro group (NO₂) would result in a fragment at m/z 148. Cleavage of the isothiocyanate group can also occur. The presence of the methyl group would also influence the fragmentation, potentially leading to the formation of a tropylium-like ion. The analysis of these fragment ions provides corroborating evidence for the proposed structure. For the related compound 2-nitrophenyl isothiocyanate, prominent peaks are observed at m/z 180 (M⁺) and 108. nih.gov

Interactive Data Table: Expected Mass Spectrometry Fragments for 2-Methyl-6-nitrophenyl Isothiocyanate

| m/z Value | Proposed Fragment | Formula of Fragment |

| 194 | Molecular Ion [M]⁺ | [C₈H₆N₂O₂S]⁺ |

| 148 | [M - NO₂]⁺ | [C₈H₆NS]⁺ |

| 134 | [M - NO₂ - CH₂]⁺ or [M - N₂O₂]⁺ | [C₇H₄NS]⁺ or [C₈H₆S]⁺ |

| 108 | [C₆H₄S]⁺ | [C₆H₄S]⁺ |

X-ray Crystallography in Definitive Solid-State Structural Characterization

Based on the structures of related aromatic isothiocyanates, the C-N=C=S moiety is expected to be nearly linear. However, the steric repulsion between the ortho-substituted methyl and nitro groups and the isothiocyanate group would likely cause some deviation from planarity in the molecule. The phenyl ring might be twisted out of the plane of the isothiocyanate group to relieve steric strain. X-ray crystallographic analysis would also reveal details about intermolecular interactions, such as π-π stacking or other non-covalent interactions, which govern the packing of the molecules in the crystal.

Reaction Mechanisms and Reactivity Profiles of 2 Methyl 6 Nitrophenyl Isothiocyanate

Nucleophilic Addition Reactions Involving the Isothiocyanate Group

The isothiocyanate group (–N=C=S) is characterized by an electrophilic carbon atom, making it highly susceptible to attack by a wide range of nucleophiles. This inherent reactivity is the foundation for many of the characteristic reactions of 2-Methyl-6-nitrophenyl isothiocyanate. The electron-withdrawing nature of the adjacent acyl group in acyl isothiocyanates is known to enhance the reactivity of the isothiocyanate group, promoting nucleophilic addition. arkat-usa.org

Formation of Thioureas, Ureas, and Related Derivatives

One of the most fundamental reactions of isothiocyanates is their reaction with compounds containing primary or secondary amine groups. This reaction provides a direct and efficient pathway to N,N'-substituted thioureas. organic-chemistry.orguobabylon.edu.iq For 2-Methyl-6-nitrophenyl isothiocyanate, the reaction with an amine proceeds via the nucleophilic attack of the amine's nitrogen atom on the central carbon of the isothiocyanate group.

This method is a general approach for preparing various alkyl and aryl thioureas. organic-chemistry.org Mechanochemical methods, such as ball milling, have also been shown to produce thioureas quantitatively from the reaction of isothiocyanates with amines, sometimes in the absence of a solvent. nih.govresearchgate.net While thioureas are the direct products, their conversion to the corresponding ureas would involve subsequent chemical steps, such as desulfurization. The direct reaction with an amine reliably yields the thiourea (B124793) derivative. uzhnu.edu.ua

Table 1: Expected Thiourea Products

| Reactant Amine | Product Name |

|---|---|

| Ammonia (B1221849) (NH₃) | 1-(2-Methyl-6-nitrophenyl)thiourea |

| Methylamine (CH₃NH₂) | 1-Methyl-3-(2-methyl-6-nitrophenyl)thiourea |

| Aniline (C₆H₅NH₂) | 1-(2-Methyl-6-nitrophenyl)-3-phenylthiourea |

| Piperidine (C₅H₁₀NH) | (2-Methyl-6-nitrophenyl)carbamothioyl)piperidine |

Mechanisms of Ring-Closing Reactions to Form Heterocyclic Systems

The isothiocyanate functionality serves as a valuable building block for the synthesis of various heterocyclic systems. This can be achieved through reactions with molecules containing two nucleophilic sites or through intramolecular cyclization.

For instance, reaction with dinucleophiles like hydrazines can lead to the formation of five-membered heterocycles. Benzoyl isothiocyanate is known to react with N-alkyl- and N-aryl-substituted hydrazines to yield 1,2,4-triazoline-5-thiones. arkat-usa.org Similarly, reacting 2-Methyl-6-nitrophenyl isothiocyanate with hydrazine (B178648) derivatives would be expected to form corresponding triazole-based heterocyclic structures. The reaction with substituted anilines, such as 2-iodoaniline, in the presence of a base can lead to cyclized products like N-substituted benzo[d]thiazol-2-amines. uzhnu.edu.ua

Intramolecular cyclization offers another route to heterocycles. A common strategy involves the chemical modification of a substituent on the phenyl ring to create an internal nucleophile. In the case of 2-Methyl-6-nitrophenyl isothiocyanate, the reduction of the ortho-nitro group to an amino group (creating 2-amino-6-methylphenyl isothiocyanate) would generate a molecule poised for intramolecular cyclization. The newly formed amino group could attack the electrophilic carbon of the isothiocyanate, leading to the formation of a quinazoline-2-thione derivative. This type of reductive cyclization strategy, particularly involving nitro groups, has been successfully employed for the synthesis of complex heterocyclic frameworks like hexahydro-2,6-methano-1-benzazocines. nih.govsemanticscholar.org

Electrophilic Aromatic Substitution on the Nitrophenyl Moiety

Further substitution on the aromatic ring of 2-Methyl-6-nitrophenyl isothiocyanate is governed by the directing effects of the substituents already present. The outcome of an electrophilic aromatic substitution (EAS) reaction depends on the interplay between the activating methyl group and the deactivating nitro and isothiocyanate groups.

-CH₃ (Methyl group): An activating group that directs incoming electrophiles to the ortho and para positions (positions 3 and 5, and position 1, respectively, relative to itself). chemguide.co.uklibretexts.org

-NO₂ (Nitro group): A strongly deactivating group that directs incoming electrophiles to the meta position (positions 3 and 5, relative to itself). chemguide.co.ukdoubtnut.comijrti.org

-NCS (Isothiocyanate group): Generally considered a deactivating group, directing incoming electrophiles to the meta position.

The available positions for substitution on the ring are C3, C4, and C5. The directing effects of the existing groups on these positions are summarized below.

Table 2: Directing Effects for Electrophilic Aromatic Substitution

| Position | Effect of -CH₃ (at C2) | Effect of -NO₂ (at C6) | Effect of -NCS (at C1) | Overall Predicted Reactivity |

|---|---|---|---|---|

| C3 | Ortho (Activating) | Ortho (Deactivating) | Meta (Deactivating) | Strongly Deactivated |

| C4 | Para (Activating) | Meta (Least Deactivated) | Para (Deactivating) | Moderately Deactivated; Most likely site |

| C5 | Meta (No strong effect) | Para (Deactivating) | Meta (Deactivating) | Strongly Deactivated |

Considering these effects, the ring is significantly deactivated towards electrophilic substitution. However, if a reaction were forced, the C4 position is the most probable site for attack. It is para to the activating methyl group and, crucially, meta to the strongly deactivating nitro group, making it the least deactivated position on the ring. stackexchange.com The mechanism proceeds through a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. chemguide.co.ukijrti.org

Influence of Aromatic Substituents (Nitro Group, Methyl Group) on Reaction Kinetics and Regioselectivity

The substituents on the phenyl ring exert profound electronic and steric influences on the molecule's reactivity.

Electronic Effects: The strong electron-withdrawing nature of the nitro group (-I, -M effect) decreases the electron density of the entire aromatic ring but increases the electrophilicity of the isothiocyanate carbon. This enhanced electrophilicity should, in principle, accelerate the rate of nucleophilic addition to the -NCS group. Conversely, the nitro group strongly deactivates the ring toward electrophilic substitution. doubtnut.comijrti.org The methyl group, being electron-donating (+I effect), has the opposite influence. It slightly reduces the electrophilicity of the isothiocyanate carbon while activating the ring for electrophilic substitution, particularly at the ortho and para positions. chemguide.co.uk

Steric Effects: The placement of both the methyl and nitro groups in positions ortho to the isothiocyanate group creates significant steric hindrance. This crowding around the reaction center is expected to slow the rate of nucleophilic attack on the isothiocyanate carbon. Studies on the reaction of substituted anilines with phenyl isothiocyanate have shown that the reactivity of ortho-substituted anilines is often governed by the steric strain of the amino group. rsc.org A similar principle applies here, where a nucleophile approaching the -NCS group must navigate past the bulky ortho substituents.

Regioselectivity: As detailed in section 4.2, the regioselectivity of electrophilic aromatic substitution is a direct consequence of the electronic properties of the substituents. The activating, ortho-, para-directing methyl group and the deactivating, meta-directing nitro group work in concert to make the C4 position the most favorable site for substitution. libretexts.orgstackexchange.com

Mechanistic Investigations through Kinetic Studies and Computational Analyses

Elucidating the precise reaction mechanisms for 2-Methyl-6-nitrophenyl isothiocyanate requires a combination of experimental kinetic studies and theoretical computational analyses.

Kinetic Studies: Kinetic experiments can provide quantitative data on reaction rates, allowing for the determination of rate laws and the effects of substituent changes on reactivity. The progress of reactions involving isothiocyanates can be monitored using techniques like UV-Vis spectrophotometry, by observing the appearance of a product or disappearance of a reactant, or by chromatographic methods like HPLC. mdpi.comacs.org For reactions with amines to form thioureas, if the amine is used in large excess, pseudo-first-order kinetics can often be established, simplifying the determination of the rate constant.

Computational Analyses: Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms at a molecular level. nih.gov Such studies can model the entire reaction pathway, identifying transition states and intermediates. For the nucleophilic addition of an amine to the isothiocyanate, computational analysis can confirm whether the reaction proceeds through a concerted or a stepwise mechanism involving a tetrahedral intermediate. For electrophilic substitution, DFT calculations can determine the activation energies for attack at each possible ring position (C3, C4, C5), providing a theoretical basis for the observed regioselectivity by identifying the lowest energy pathway. ijrti.org These computational models can also quantify the steric and electronic effects of the methyl and nitro groups on the transition state energies, offering a deeper understanding of the kinetic profile.

Derivatization Reactions and Applications in Heterocyclic Synthesis Utilizing 2 Methyl 6 Nitrophenyl Isothiocyanate

Formation of Diverse Nitrogen- and Sulfur-Containing Heterocyclic Compounds

The inherent reactivity of the isothiocyanate group allows 2-Methyl-6-nitrophenyl isothiocyanate to act as a key electrophilic partner in cyclization and condensation reactions. By reacting with molecules containing multiple nucleophilic sites, it facilitates the construction of various heterocyclic rings, which are foundational structures in medicinal chemistry and materials science.

The synthesis of complex heterocyclic structures from 2-Methyl-6-nitrophenyl isothiocyanate is predicated on well-established reaction pathways for the isothiocyanate functional group. These routes demonstrate the compound's potential as a versatile starting material.

Thiadiazoles: 1,2,4-Thiadiazoles can be synthesized through the reaction of an isothiocyanate with an appropriate nitrogen-containing nucleophile. For instance, DNA-encoded library synthesis has utilized the reaction of isothiocyanate intermediates to construct 1,2,4-thiadiazole (B1232254) rings, showcasing a modern application of this classic transformation. rsc.org A general route involves the reaction of 2-Methyl-6-nitrophenyl isothiocyanate with a reagent like an N-arylcyanothioformamide, leading to cyclization.

Imidazolidineiminodithiones: A regiospecific reaction between isothiocyanates and N-arylcyanothioformamides can produce imidazolidineiminodithiones. researchgate.net In this synthesis, the 2-Methyl-6-nitrophenyl isothiocyanate would serve as the isothiocyanate component, reacting in a 1:1 molar ratio with a substituted N-arylcyanothioformamide at room temperature, often catalyzed by a base, to yield the corresponding decorated imidazolidineiminodithione. researchgate.net

Benzothiazole (B30560) Derivatives: Benzothiazoles are commonly synthesized via the reaction of 2-aminothiophenol (B119425) with various electrophiles. When reacted with an isothiocyanate like 2-Methyl-6-nitrophenyl isothiocyanate, the initial step is the formation of a thiourea (B124793) derivative. This intermediate can then undergo intramolecular cyclization, often promoted by an oxidizing agent, to form a 2-aminobenzothiazole (B30445) derivative. This approach allows the incorporation of the "2-Methyl-6-nitrophenylamino" moiety at the 2-position of the benzothiazole ring system.

Table 1: Representative Synthetic Routes to Heterocycles

| Target Heterocycle | Co-reactant | General Reaction Type | Resulting Core Structure |

| 1,2,4-Thiadiazole | N-Arylcyanothioformamide | Cyclocondensation | 1,2,4-Thiadiazole ring fused or substituted with the 2-Methyl-6-nitrophenyl group. |

| Imidazolidineiminodithione | N-Arylcyanothioformamide | Catalytic Regiospecific Cycloaddition | Imidazolidineiminodithione core with one nitrogen atom substituted by the 2-Methyl-6-nitrophenyl group. researchgate.net |

| Benzothiazole Derivative | 2-Aminothiophenol | Addition-Intramolecular Cyclization | Benzothiazole ring with a 2-(2-Methyl-6-nitrophenyl)amino substitution. |

The utility of the isothiocyanate group extends to the synthesis of numerous other heterocyclic systems. Base-induced cycloadditions of tosylmethyl isocyanide (TosMIC) to isothiocyanates, for example, can yield substituted 5-amino-1,3-thiazoles. researchgate.net While not documented specifically for 2-Methyl-6-nitrophenyl isothiocyanate, this established reactivity presents a plausible route to thiazole (B1198619) derivatives bearing the 2-Methyl-6-nitrophenyl substituent.

Utilization as a Versatile Building Block in Complex Chemical Architectures

The 2-Methyl-6-nitrophenyl structural motif itself is a component of complex, biologically active molecules. While not always synthesized from the isothiocyanate, the presence of this moiety in advanced intermediates underscores its importance. For example, 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole is a key intermediate in the synthesis of pyrazolone (B3327878) herbicides. Its preparation involves the cyclization of 2-methyl-6-nitrobenzaldoxime with ethene, highlighting the utility of the 2-methyl-6-nitrophenyl unit as a foundational block for constructing elaborate chemical structures used in agrochemicals.

Applications in Derivatization for Analytical Detection of Amines

Aliphatic amines and other amine-containing metabolites often lack a UV-absorbing chromophore or fluorophore, making their detection by high-performance liquid chromatography (HPLC) with standard detectors challenging. nih.gov Isothiocyanates, particularly aromatic ones, are effective derivatizing agents that react with primary and secondary amines under mild conditions to form stable thiourea derivatives. nih.govresearchgate.net

This reaction imparts several beneficial properties for analysis:

Chromophore Introduction: The aromatic ring of the isothiocyanate introduces strong UV absorbance, enabling sensitive detection.

Enhanced Ionization: The resulting thiourea derivative can improve ionization efficiency in mass spectrometry (MS).

Predictable Fragmentation: The thiourea linkage provides a site for consistent fragmentation (e.g., cleavage of the C-N bond) in tandem mass spectrometry (MS/MS), which is highly advantageous for selective and reliable quantification. nih.gov

Studies using analogous reagents like phenyl isothiocyanate and m-nitrophenyl isothiocyanate have demonstrated the successful derivatization of various amines for analysis by LC/ESI-MS/MS. nih.govpsu.edu The reaction converts the amine into a stable phenylthiourea (B91264) derivative with favorable chromatographic properties and strong UV absorption. psu.edu 2-Methyl-6-nitrophenyl isothiocyanate can be employed in a similar fashion, with the nitro group potentially further enhancing detectability and influencing chromatographic retention.

Table 2: Application in Analytical Derivatization

| Analyte Class | Derivatizing Agent | Derivative Formed | Analytical Advantage | Detection Method |

| Primary & Secondary Amines | 2-Methyl-6-nitrophenyl isothiocyanate | N-(2-Methyl-6-nitrophenyl)-N'-substituted thiourea | Introduction of a UV chromophore, improved ionization, and predictable fragmentation. nih.gov | HPLC-UV, LC-MS/MS |

Theoretical and Computational Chemistry Studies of 2 Methyl 6 Nitrophenyl Isothiocyanate

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Methyl-6-nitrophenyl isothiocyanate, these methods would provide a deep insight into its geometry and electronic nature.

Density Functional Theory (DFT) Approaches for Geometric Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a standard and powerful tool in computational chemistry for predicting the properties of molecules. This approach is based on the principle that the energy of a molecule can be determined from its electron density. For 2-Methyl-6-nitrophenyl isothiocyanate, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometric optimization.

By applying a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)), researchers can calculate various electronic properties. These include the total energy, dipole moment, and the energies of the frontier molecular orbitals. While studies on similar molecules, such as 2-methyl-3-nitrophenyl isocyanate, have utilized DFT to compute their electronic energy and optimized geometry, specific published data for 2-Methyl-6-nitrophenyl isothiocyanate is currently unavailable.

Molecular Orbital Analysis and Electronic Charge Distribution

A detailed analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical stability and reactivity. A smaller gap typically suggests higher reactivity.

Furthermore, understanding the distribution of electronic charge across the 2-Methyl-6-nitrophenyl isothiocyanate molecule would reveal the locations of electron-rich and electron-poor regions. This is often visualized using molecular electrostatic potential (MEP) maps. Such an analysis would identify the sites most susceptible to electrophilic and nucleophilic attack. However, specific molecular orbital diagrams and charge distribution analyses for 2-Methyl-6-nitrophenyl isothiocyanate have not been reported in the scientific literature.

Conformational Analysis and Energy Landscapes of 2-Methyl-6-nitrophenyl Isothiocyanate and Its Derivatives

The presence of rotatable bonds in 2-Methyl-6-nitrophenyl isothiocyanate, such as the bond connecting the isothiocyanate group to the phenyl ring and the bonds within the methyl group, allows for the existence of different spatial arrangements or conformations. A conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers and the energy barriers between them.

This analysis results in a potential energy surface or energy landscape, which maps the energy of the molecule as a function of its geometry. The lowest points on this landscape correspond to stable conformers. Understanding the conformational preferences is essential as different conformers can exhibit different chemical and physical properties. Despite its importance, detailed conformational analyses and the corresponding energy landscapes for 2-Methyl-6-nitrophenyl isothiocyanate and its derivatives are not documented in available research.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. This provides insights that are often difficult to obtain through experimental methods alone.

Transition State Analysis and Reaction Coordinate Determination

For any proposed reaction involving 2-Methyl-6-nitrophenyl isothiocyanate, computational methods can be used to locate the transition state—the highest energy point along the reaction pathway. The structure and energy of the transition state are critical for determining the reaction's activation energy and, consequently, its rate.

The reaction coordinate, which represents the progress of the reaction from reactants to products, can be determined using techniques like intrinsic reaction coordinate (IRC) calculations. This allows for a detailed visualization of the geometric changes that occur during the reaction. To date, no specific transition state analyses or reaction coordinate determinations for reactions of 2-Methyl-6-nitrophenyl isothiocyanate have been published.

Simulation of Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a significant impact on its pathway and rate. Computational models can simulate these solvent effects using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.

By performing calculations in the presence of different solvents, researchers can predict how the solvent environment influences the stability of reactants, products, and transition states. This is crucial for understanding and optimizing reaction conditions. However, there are no available computational studies that specifically investigate the influence of solvents on the reaction pathways of 2-Methyl-6-nitrophenyl isothiocyanate.

Structure-Reactivity Relationships Derived from Computational Data

Due to the absence of specific computational studies on 2-Methyl-6-nitrophenyl isothiocyanate, a detailed analysis of its structure-reactivity relationships based on computational data cannot be provided at this time. Such an analysis would typically involve the examination of several key parameters obtained from theoretical calculations.

A hypothetical analysis, were the data available, would involve the following aspects:

Electronic Properties: The electronic properties of a molecule are crucial in determining its reactivity. Key parameters derived from computational studies include:

Mulliken Atomic Charges: These calculations would reveal the distribution of electron density across the molecule. It would be expected that the nitrogen and oxygen atoms of the nitro group and the sulfur atom of the isothiocyanate group would carry partial negative charges, indicating their potential as nucleophilic or electrophilic centers. The carbon atoms of the phenyl ring would also exhibit varying charges due to the influence of the substituents.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors would provide a quantitative measure of the molecule's reactivity and its propensity to participate in chemical reactions.

Hypothetical Data Tables:

Had the research been available, the data would be presented in tables similar to these hypothetical examples:

Table 1: Hypothetical Selected Optimized Geometrical Parameters for 2-Methyl-6-nitrophenyl Isothiocyanate

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (Isothiocyanate) | Data not available | ||

| N=C (Isothiocyanate) | Data not available | ||

| C=S (Isothiocyanate) | Data not available | ||

| C-N (Nitro) | Data not available | ||

| N-O (Nitro) | Data not available | ||

| C-N-C | Data not available | ||

| N-C-S | Data not available | ||

| O-N-O | Data not available | ||

| C-C-N-C | |||

| C-C-N-O |

Table 2: Hypothetical Mulliken Atomic Charges for 2-Methyl-6-nitrophenyl Isothiocyanate

| Atom | Charge (e) |

| C (Isothiocyanate) | Data not available |

| N (Isothiocyanate) | Data not available |

| S (Isothiocyanate) | Data not available |

| N (Nitro) | Data not available |

| O (Nitro) | Data not available |

Table 3: Hypothetical Frontier Molecular Orbital Properties of 2-Methyl-6-nitrophenyl Isothiocyanate

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Exploration of Biological Activities and Mechanistic Pathways of 2 Methyl 6 Nitrophenyl Isothiocyanate Analogues in in Vitro Systems

Antimicrobial Activities (In Vitro Investigations)

The antimicrobial potential of isothiocyanates has been extensively documented, with research indicating that their efficacy is closely linked to their chemical structure. nih.govmdpi.com Aromatic ITCs, which are structural relatives of 2-Methyl-6-nitrophenyl isothiocyanate, have demonstrated notable activity against a range of pathogenic microbes. mdpi.com

Antibacterial Efficacy and Underlying Molecular Mechanisms (In Vitro)

In vitro studies have established that isothiocyanate analogues possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.net Aromatic isothiocyanates like benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) are often more potent than their aliphatic counterparts, a characteristic attributed to the aromatic ring's role in crossing bacterial membrane structures. mdpi.commdpi.com For instance, BITC has been shown to be the most effective among several tested ITCs against methicillin-resistant Staphylococcus aureus (MRSA), exhibiting bactericidal activity. nih.govmdpi.com

The primary mechanism of antibacterial action involves the disruption of bacterial cell membrane integrity. researchgate.netnih.gov The electrophilic nature of the isothiocyanate group allows it to interact with cellular components, leading to a loss of membrane potential, increased membrane permeability, and subsequent leakage of intracellular contents like potassium, ultimately causing cell death. researchgate.neteurekaselect.com Studies on phenyl isothiocyanate (PITC), a close analogue, have shown that it alters bacterial surface charge and hydrophilicity, further compromising membrane function. eurekaselect.com Some ITCs, such as sulforaphane (B1684495), also interfere with bacterial quorum sensing and inhibit the production of virulence factors like toxins. nih.gov

Table 1: In Vitro Antibacterial Activity of Phenyl Isothiocyanate (PITC) and Benzyl Isothiocyanate (BITC) Analogues

| Compound | Target Bacterium | Observed Effect | Minimum Inhibitory Concentration (MIC) | Reference(s) |

| Phenyl Isothiocyanate (PITC) | Escherichia coli | Inhibition of growth, membrane damage | 1000 µg/mL | eurekaselect.com |

| Phenyl Isothiocyanate (PITC) | Staphylococcus aureus | Inhibition of growth, membrane damage | 1000 µg/mL | eurekaselect.com |

| Benzyl Isothiocyanate (BITC) | Methicillin-Resistant Staphylococcus aureus (MRSA) | Bactericidal activity | 2.9 - 110 µg/mL | nih.govmdpi.com |

| Benzyl Isothiocyanate (BITC) | Vibrio parahaemolyticus | Inhibition of virulence gene expression | Not specified | researchgate.net |

Antifungal Efficacy and Proposed Action Mechanisms (In Vitro)

Analogues of 2-Methyl-6-nitrophenyl isothiocyanate have also demonstrated significant antifungal properties in vitro. researchgate.netnih.gov The activity of ITCs has been confirmed against a wide spectrum of fungi, including plant pathogens and human pathogenic species like Candida albicans. nih.govmdpi.com Aromatic ITCs, such as benzyl isothiocyanate, have been shown to be particularly effective, completely inhibiting the mycelial growth of fungi like Sclerotinia sclerotiorum in volatile phase assays. researchgate.net

Table 2: In Vitro Antifungal Activity of Isothiocyanate Analogues

| Compound | Target Fungus | Observed Effect | Effective Concentration | Reference(s) |

| Benzyl Isothiocyanate (BITC) | Sclerotinia sclerotiorum | Complete inhibition of mycelial growth (volatile) | Not specified | researchgate.net |

| Benzyl Isothiocyanate (BITC) | Sclerotinia sclerotiorum | Inhibition of sclerotial germination | EC₅₀: 75.1 µmol L⁻¹ | researchgate.net |

| Allyl Isothiocyanate (AITC) | Sclerotinia sclerotiorum | Complete inhibition of mycelial growth (volatile) | Not specified | researchgate.net |

| 2-Phenylethyl Isothiocyanate (PEITC) | Various Endophytic Fungi | Growth inhibition | Mean MIC: 0.0178 - 0.0679 mM | nih.gov |

Anti-Inflammatory and Antioxidant Properties (In Vitro Characterization)

Isothiocyanate analogues are recognized for their dual anti-inflammatory and antioxidant activities, which are often mechanistically linked. researchgate.net These properties have been characterized in various in vitro models, highlighting their potential to mitigate processes involved in chronic diseases. researchgate.net

The antioxidant effects of ITCs are primarily indirect. researchgate.net Rather than direct radical scavenging, compounds like sulforaphane activate the Nuclear factor erythroid 2–related factor 2 (Nrf2) pathway. nih.govresearchgate.net Nrf2 is a transcription factor that, upon activation, upregulates a suite of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and glutathione (B108866) S-transferases, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS). nih.govresearchgate.net However, studies on phenyl isothiocyanate (PITC) have also demonstrated direct free radical scavenging activity, indicating multiple potential mechanisms. nih.gov

The anti-inflammatory actions of ITCs are mediated through several pathways. A key mechanism is the downregulation of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB). nih.govmdpi.com By inhibiting NF-κB, ITCs can suppress the expression and production of numerous inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov Studies with PITC showed it could inhibit nitrite (B80452) production by macrophages, a marker of reduced iNOS activity. nih.gov

Table 3: In Vitro Anti-Inflammatory and Antioxidant Effects of Isothiocyanate Analogues

| Compound/Analogue | System/Assay | Observed Effect | Mechanism | Reference(s) |

| Sulforaphane (SFN) | Macrophage Cell Lines | Reduced production of TNF-α, IL-6, IL-1β, and iNOS | Inhibition of NF-κB and MAPKs; Activation of Nrf2 | nih.gov |

| Phenyl Isothiocyanate (PITC) | Murine Peritoneal Macrophages | Inhibition of nitrite production | Reduced iNOS activity | nih.gov |

| Phenyl Isothiocyanate (PITC) | In Vitro Radical Scavenging | Scavenging of hydroxyl radicals (OH-) | Direct antioxidant action | nih.gov |

| Isothiocyanate Extracts | Various Radical Scavenging Assays | Scavenging of superoxide, hydroxyl, and DPPH radicals | Direct antioxidant action | researchgate.net |

Enzyme Inhibition Studies and Molecular Interactions (In Vitro Systems)

The electrophilic nature of the isothiocyanate group makes it an effective covalent modifier of proteins, leading to the inhibition of key enzymes involved in disease pathology.

Macrophage Migration Inhibitory Factor (MIF) Inhibition Mechanisms

Macrophage Migration Inhibitory Factor (MIF) is a pro-inflammatory cytokine implicated in various inflammatory and autoimmune diseases. nih.gov Isothiocyanates have emerged as a class of irreversible inhibitors of MIF. nih.gov In vitro studies using the aromatic analogue phenethyl isothiocyanate (PEITC) have shown that the ITC moiety forms a covalent bond with the N-terminal proline residue (Pro1) of the MIF protein. nih.govnih.gov

Carbonic Anhydrase Inhibition Profiles

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and bicarbonate, playing a crucial role in pH regulation and other physiological processes. nih.gov Certain CA isoforms, particularly CA IX and XII, are associated with tumors, making them attractive therapeutic targets. nih.gov

While direct studies on 2-Methyl-6-nitrophenyl isothiocyanate are limited, research on isothiocyanate-containing sulfonamides demonstrates their potential as potent CA inhibitors. nih.gov The general mechanism for the most common class of CA inhibitors, the sulfonamides, involves the binding of the sulfonamide group to the zinc ion located in the enzyme's active site, displacing a water/hydroxide molecule essential for catalysis. youtube.comyoutube.com The introduction of an isothiocyanate group onto a sulfonamide scaffold can lead to a significant increase in binding affinity, consistent with covalent, irreversible inhibition of the enzyme. nih.gov This suggests that the isothiocyanate moiety can react with nucleophilic residues within the active site, providing a secondary anchoring point and leading to prolonged or permanent inactivation of the enzyme. The "tail" portion of the inhibitor molecule, which would include the nitrophenyl group, plays a crucial role in determining selectivity for different CA isozymes by forming interactions with residues at the rim of the active site. nih.gov

Hydrogen Sulfide (B99878) (H₂S) Donor Activity and Biological Implications (In Vitro)

Isothiocyanates have been identified as a class of compounds capable of donating hydrogen sulfide (H₂S), a gaseous signaling molecule with pleiotropic effects in mammalian systems. unipi.itscience.gov The release of H₂S from isothiocyanates is thought to be a key mechanism underlying many of their observed pharmacological effects. science.gov This process is typically triggered by the reaction of the isothiocyanate with endogenous thiols, such as L-cysteine. science.gov

The chemical structure of the isothiocyanate plays a crucial role in determining the rate and extent of H₂S release. researchgate.net Aryl isothiocyanates, in particular, have been shown to be effective H₂S donors. unipi.it For instance, p-nitrophenyl isothiocyanate, an analogue of 2-methyl-6-nitrophenyl isothiocyanate, is known to be a relatively fast H₂S donor. researchgate.netnih.gov The presence of the electron-withdrawing nitro group on the phenyl ring is believed to facilitate the nucleophilic attack by thiols, thereby promoting H₂S liberation. ekb.eg

The biological implications of H₂S donation are vast, as H₂S is involved in numerous physiological and pathophysiological processes, including vasorelaxation, inflammation, and cytoprotection. nih.gov In vitro studies have demonstrated that H₂S donors can protect cells from oxidative stress and exhibit anti-inflammatory and anti-apoptotic effects. nih.gov For example, H₂S has been shown to protect neurons from oxidative stress-induced cell death by boosting levels of the antioxidant glutathione. nih.gov Furthermore, H₂S-releasing nonsteroidal anti-inflammatory drugs (HS-NSAIDs) have been found to inhibit the proliferation of colon cancer cells and induce apoptosis. nih.gov

The ability of 2-methyl-6-nitrophenyl isothiocyanate analogues to release H₂S suggests that they may exert similar biological effects. The rate of H₂S release can be a critical determinant of the biological outcome. A slow and sustained release of H₂S is often considered more physiologically relevant and therapeutically desirable than a rapid burst. unipi.it

Table 1: H₂S Releasing Properties of Selected Aryl Isothiocyanates (In Vitro)

| Compound | H₂S Release Rate | Reference |

|---|---|---|

| p-Nitrophenyl isothiocyanate | Relatively Fast | researchgate.netnih.gov |

| Benzylisothiocyanate | Slow | nih.gov |

| Phenethyl isothiocyanate | Slow | nih.gov |

| 4-Carboxyphenyl isothiocyanate | Slow | nih.gov |

Structure-Activity Relationship (SAR) Studies for Isothiocyanate Derivatives in Defined Biological Contexts

The biological activity of isothiocyanate derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for understanding how modifications to the molecular scaffold influence their mechanistic pathways and biological effects. For aryl isothiocyanates, the nature and position of substituents on the phenyl ring significantly impact their activity. nih.gov

A study involving a library of forty-five isothiocyanates systematically evaluated how steric hindrance, electronic effects, and the position of substituents affect H₂S production. nih.gov The findings from such studies allow for the rational design of new derivatives with optimized activity. For instance, it has been noted that the presence of electron-withdrawing groups on the phenyl ring of an isothiocyanate can lead to a more rapid release of H₂S. ekb.eg The nitro group (-NO₂) in 2-methyl-6-nitrophenyl isothiocyanate is a potent electron-withdrawing group, which would be expected to enhance its reactivity towards thiols and thus its H₂S-donating capacity. Conversely, the methyl group (-CH₃) is an electron-donating group, which might modulate this effect. The relative positions of these groups (ortho and meta to the isothiocyanate) will also introduce steric factors that can influence the interaction with biological targets.

Beyond H₂S donation, SAR studies have been conducted for isothiocyanates in various other biological contexts. For example, a series of novel isothiocyanate derivatives were synthesized and evaluated for their inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in inflammation. unipi.it In this study, the unsubstituted derivative was the most potent and selective COX-2 inhibitor, while the introduction of bromo and cyano groups did not lead to significant inhibition, highlighting the subtle electronic and steric requirements for this specific biological activity. unipi.it

Another area of investigation for isothiocyanates is their potential as tubulin polymerization inhibitors, a mechanism relevant to anticancer activity. unibas.it SAR studies in this context have shown that the chemical structure of the isothiocyanate side chain strongly influences its potential to inhibit tubulin polymerization and induce cell cycle arrest. unibas.it

Table 2: Illustrative SAR Data for Isothiocyanate Derivatives in a Defined Biological Context (COX-2 Inhibition)

| Compound Derivative | Substituent | COX-2 Inhibition (IC₅₀ in µM) | Reference |

|---|---|---|---|

| Derivative I1 | Non-substituted | 0.020 | unipi.it |

| Derivative I2 | Bromo | Not Significant | unipi.it |

| Derivative I3 | Cyano | Not Significant | unipi.it |

The collective findings from SAR studies emphasize that the biological profile of an isothiocyanate is a multifactorial outcome of its electronic properties, steric profile, and the specific biological target being investigated. For 2-methyl-6-nitrophenyl isothiocyanate, the interplay between the electron-withdrawing nitro group and the electron-donating, sterically influential methyl group would be expected to define its unique biological and mechanistic characteristics.

Environmental Fate and Degradation Pathways of 2 Methyl 6 Nitrophenyl Isothiocyanate

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis)

The abiotic degradation of 2-Methyl-6-nitrophenyl isothiocyanate is primarily influenced by photolysis and, to a lesser extent, hydrolysis. The presence of the nitro group on the aromatic ring makes the compound susceptible to degradation by light, while the isothiocyanate group can react with water.

Photolysis: The nitrotoluene component of the molecule is expected to be the principal site of photodegradation. 2-Nitrotoluene (B74249), a structural analogue, is known to absorb ultraviolet (UV) light strongly, making it susceptible to photochemical degradation. nih.gov This process is a significant pathway for the removal of nitrotoluenes from the environment. nih.gov The photolysis of 2-nitrotoluene can lead to the formation of other compounds, such as 2-methyl-6-nitrophenol (B87177) and 2-methyl-4-nitrophenol. nih.gov It is anticipated that 2-Methyl-6-nitrophenyl isothiocyanate will also undergo similar photochemical transformations. The degradation of p-nitrotoluene has been demonstrated using TiO2-based photocatalysts, which can enhance the rate of mineralization. researchgate.net

The following table summarizes the key abiotic degradation pathways for compounds structurally related to 2-Methyl-6-nitrophenyl isothiocyanate.

| Degradation Mechanism | Related Compound(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Photolysis | 2-Nitrotoluene, p-Nitrotoluene | Strongly absorbs UV light, leading to degradation. Major products for 2-nitrotoluene include 2-methyl-6-nitrophenol and 2-methyl-4-nitrophenol. | nih.gov |

| Hydrolysis | Aryl and Alkyl Isothiocyanates | Slow in pure water, but promoted by acidic conditions. Proceeds via a thiocarbamic acid intermediate to form an amine. | psu.edursc.orgnih.gov |

Biotic Degradation Pathways and Microbial Transformation in Environmental Systems

The microbial breakdown of 2-Methyl-6-nitrophenyl isothiocyanate is expected to involve enzymatic attacks on both the nitrotoluene and isothiocyanate moieties.

Degradation of the Nitrotoluene Moiety: Numerous microorganisms have been identified that can degrade nitrotoluenes. The degradation can proceed through two primary routes: oxidative or reductive pathways.

Oxidative Pathways: Some bacteria can initiate the degradation of nitrotoluenes by oxidizing the methyl group. For instance, Pseudomonas sp. strain 4NT degrades 4-nitrotoluene (B166481) by first oxidizing the methyl group to form 4-nitrobenzyl alcohol, which is subsequently converted to 4-nitrobenzoate. capes.gov.br Other bacteria, such as Micrococcus sp. strain SMN-1 and Pseudomonas sp. strain JS42, can directly attack the aromatic ring of 2-nitrotoluene using dioxygenase enzymes, leading to the formation of 3-methylcatechol (B131232) and the release of nitrite (B80452). researchgate.netasm.org

Reductive Pathways: Under anaerobic conditions, the nitro group is often the initial site of attack. Bacteria like Desulfovibrio spp. and Clostridium spp. can reduce the nitro group of nitroaromatic compounds to the corresponding amine. nih.gov For 4-nitrotoluene, some Mycobacterium and Pseudomonas strains have been shown to reduce the nitro group, which is a key step in its degradation pathway. nih.gov

Degradation of the Isothiocyanate Moiety: The biodegradation of isothiocyanates in soil is a significant process, often mediated by the soil microbiota. nih.gov The rate of degradation can be influenced by prior exposure of the soil to the same or related compounds. nih.gov Isothiocyanate hydrolases, a family of enzymes found in some bacteria, are responsible for the breakdown of these compounds. nih.gov The degradation of isothiocyanates in soil is considered to be both a chemical and biological process. nih.govresearchgate.net

The table below outlines microbial degradation pathways for related compounds.

| Compound Moiety | Degradation Pathway | Key Microorganisms/Enzymes | Intermediate/Final Products | Reference(s) |

|---|---|---|---|---|

| Nitrotoluene | Oxidative (Methyl Group) | Pseudomonas sp. strain 4NT | 4-Nitrobenzyl alcohol, 4-Nitrobenzoate | capes.gov.br |

| Nitrotoluene | Oxidative (Ring Dioxygenation) | Micrococcus sp. strain SMN-1, Pseudomonas sp. strain JS42 | 3-Methylcatechol, Nitrite | researchgate.netasm.org |

| Nitrotoluene | Reductive (Nitro Group) | Desulfovibrio spp., Clostridium spp., Mycobacterium sp. | Aminotoluenes | nih.govnih.gov |

| Isothiocyanate | Microbial Degradation | Soil microbiota, Isothiocyanate hydrolases | Amines, Carbonyl sulfide (B99878) | nih.govnih.gov |

Transport and Distribution Dynamics in Various Environmental Compartments

The movement of 2-Methyl-6-nitrophenyl isothiocyanate through the environment will be governed by its physical and chemical properties, which can be inferred from its constituent parts.

Soil Mobility: Based on data for 4-nitrotoluene, it is expected that 2-Methyl-6-nitrophenyl isothiocyanate will be moderately to highly mobile in soil. mst.dk This mobility suggests a potential for the compound to leach through the soil profile and contaminate groundwater. nih.gov Studies on the leaching of various isothiocyanates from rape plant material through soil columns have shown that these compounds can be transported to drain depth, especially after heavy rainfall. researchgate.net The amount of leaching is dependent on the specific isothiocyanate and soil type. researchgate.net

Aquatic Distribution: When released into water, 2-nitrotoluene shows a slight tendency to adsorb to suspended solids and sediment. nih.gov Volatilization from water surfaces is expected to be a minor factor in its environmental fate. nih.gov Given its potential for mobility, 2-Methyl-6-nitrophenyl isothiocyanate could be found in surface and groundwater, particularly near industrial areas where it might be produced or used. nih.gov The substance is considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. ilo.org

Atmospheric Distribution: 2-Nitrotoluene released into the atmosphere is expected to exist primarily in the vapor phase. nih.gov Its degradation in the atmosphere is likely to be driven by reactions with photochemically produced hydroxyl radicals, with an estimated atmospheric half-life of around 23 days. nih.gov

The following table details the expected transport and distribution of 2-Methyl-6-nitrophenyl isothiocyanate based on related compounds.

| Environmental Compartment | Related Compound(s) | Transport and Distribution Dynamics | Reference(s) |

|---|---|---|---|

| Soil | 4-Nitrotoluene, Various Isothiocyanates | Expected to be moderately to highly mobile, with a potential for leaching into groundwater. | mst.dknih.govresearchgate.net |

| Water | 2-Nitrotoluene, p-Nitrotoluene | Slight adsorption to suspended solids and sediment. Potential to be found in surface and groundwater near industrial sites. Toxic to aquatic organisms. | nih.govnih.govilo.org |

| Atmosphere | 2-Nitrotoluene | Expected to exist mainly in the vapor phase. Degraded by reaction with hydroxyl radicals. | nih.gov |

Metabolomic Studies of Environmental Breakdown Products

While specific metabolomic studies on 2-Methyl-6-nitrophenyl isothiocyanate are not available, the metabolic fate of its core structures, nitrotoluene and isothiocyanates, has been investigated.

Nitrotoluene Metabolites: The microbial degradation of nitrotoluenes can produce a variety of metabolites depending on the degradation pathway.

Oxidative degradation of 2-nitrotoluene by Micrococcus sp. strain SMN-1 was found to produce 3-methylcatechol. researchgate.net

The degradation of 4-nitrotoluene by a Mycobacterium strain under anaerobic conditions resulted in the formation of 6-amino-m-cresol, with 4-hydroxylaminotoluene identified as an intermediate. nih.gov

In some cases, the enzymatic rearrangement of the hydroxylamino intermediate can lead to the formation of aminophenols. nih.gov

Isothiocyanate Metabolites: Isothiocyanates are known to be metabolized in biological systems through the mercapturic acid pathway. This involves conjugation with glutathione (B108866), followed by sequential enzymatic cleavage to form cysteine-glycine, cysteine, and finally N-acetylcysteine conjugates, which are then excreted. wur.nl

The study of nitrite degradation by the metabolites of Limosilactobacillus fermentum RC4 identified several compounds, including mesaconate and trans-aconitic acid, that were effective in degrading nitrite. nih.gov While not directly related to the breakdown of 2-Methyl-6-nitrophenyl isothiocyanate, this highlights the role of microbial metabolites in the transformation of nitrogen-containing compounds in the environment.

A summary of known environmental breakdown products of related compounds is provided in the table below.

| Parent Compound Moiety | Degradation Pathway | Known Breakdown Products/Metabolites | Reference(s) |

|---|---|---|---|

| Nitrotoluene | Oxidative (Ring Dioxygenation) | 3-Methylcatechol | researchgate.net |

| Nitrotoluene | Reductive/Rearrangement | 4-Hydroxylaminotoluene, 6-Amino-m-cresol, Aminophenols | nih.gov |

| Isothiocyanate | Mercapturic Acid Pathway | Glutathione conjugates, Cysteine-glycine conjugates, Cysteine conjugates, N-acetylcysteine conjugates | wur.nl |

Advanced Analytical Methodologies for the Detection and Quantification of 2 Methyl 6 Nitrophenyl Isothiocyanate

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental technique for the separation and analysis of 2-Methyl-6-nitrophenyl isothiocyanate from complex mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of isothiocyanates. mdpi.comresearchgate.netuantwerpen.beuantwerpen.be For 2-Methyl-6-nitrophenyl isothiocyanate, a reversed-phase HPLC method is typically developed. The development process involves optimizing several parameters to achieve good resolution, peak shape, and a reasonable analysis time.

Method Development:

A typical HPLC method for 2-Methyl-6-nitrophenyl isothiocyanate would utilize a C18 column, which is effective for separating non-polar to moderately polar compounds. The mobile phase often consists of a mixture of an aqueous component (like water with a small percentage of formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure the efficient elution of the compound. researchgate.netuantwerpen.be Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength where the compound exhibits maximum absorbance, which is influenced by the nitro and isothiocyanate groups.

Method Validation:

Once the method is developed, it undergoes rigorous validation to ensure its reliability, accuracy, and precision, often following ICH guidelines. uantwerpen.be Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. researchgate.netuantwerpen.be This is typically assessed over a specific concentration range.

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net It is often determined by recovery studies in a spiked matrix.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.netuantwerpen.be This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. mostwiedzy.pl

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

| Parameter | Typical Acceptance Criteria | Hypothetical Finding for 2-Methyl-6-nitrophenyl Isothiocyanate Analysis |

|---|---|---|

| Linearity (R²) | > 0.995 | 0.999 |

| Accuracy (Recovery %) | 80-120% | 98-105% |

| Precision (RSD %) | < 2% for repeatability, < 3% for intermediate precision | Repeatability < 1.5%, Intermediate Precision < 2.5% |

| LOD | Signal-to-noise ratio of 3:1 | 0.1 µg/mL |

| LOQ | Signal-to-noise ratio of 10:1 | 0.3 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for confirming the identity and assessing the purity of volatile and thermally stable compounds like 2-Methyl-6-nitrophenyl isothiocyanate. mdpi.com However, it is important to note that some isothiocyanates can be thermally unstable and may degrade in the GC injection port. nih.govacs.org

Purity Assessment:

GC separates the components of a sample based on their volatility and interaction with the stationary phase of the column. The eluting components are then detected by the mass spectrometer. The resulting chromatogram shows peaks corresponding to each compound, and the area of each peak is proportional to its concentration. The purity of 2-Methyl-6-nitrophenyl isothiocyanate can be determined by calculating the percentage of the main peak area relative to the total area of all peaks.

Identity Confirmation:

The mass spectrometer fragments the eluting compounds into characteristic ions. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification. The fragmentation pattern of 2-Methyl-6-nitrophenyl isothiocyanate would show characteristic fragments corresponding to the loss of the isothiocyanate group, the nitro group, and the methyl group, as well as the intact molecular ion peak. Comparison of the obtained mass spectrum with a reference spectrum confirms the identity of the compound.

| Parameter | Typical Condition |

|---|---|

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C (optimized to prevent degradation) |

| Oven Temperature Program | Initial 100 °C, ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium, constant flow 1 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Hyphenated Techniques for Enhanced Characterization

Hyphenated techniques, which combine two or more analytical methods, offer enhanced sensitivity and specificity for the characterization of complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. mdpi.comnih.gov This method is particularly useful for the analysis of 2-Methyl-6-nitrophenyl isothiocyanate in complex matrices where high sensitivity is required. nih.gov

The LC system separates the compound from the matrix components. The eluent is then introduced into the mass spectrometer, where the compound is ionized, typically using electrospray ionization (ESI). In the tandem mass spectrometer, a specific precursor ion (the molecular ion of 2-Methyl-6-nitrophenyl isothiocyanate) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and allows for accurate quantification even at very low concentrations. For some isothiocyanates, derivatization with reagents like N-acetyl-l-cysteine (NAC) can enhance their ionization and detection by LC-MS. mostwiedzy.plnih.govacs.orgwur.nl

| Parameter | Typical Condition |

|---|---|

| LC Column | C18, 2.1 mm x 100 mm, 1.8 µm |

| Mobile Phase | A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ or [M-H]⁻ for 2-Methyl-6-nitrophenyl isothiocyanate |

| Product Ions (m/z) | Characteristic fragments of the parent molecule |

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods offer a simple and cost-effective approach for the quantitative analysis of 2-Methyl-6-nitrophenyl isothiocyanate, particularly for determining total isothiocyanate content.

A common method involves the reaction of isothiocyanates with 1,2-benzenedithiol. mdpi.com This reaction forms a cyclocondensation product, 1,3-benzodithiole-2-thione, which is a chromophoric compound that can be measured spectrophotometrically at approximately 365 nm. mdpi.com The absorbance of the resulting solution is directly proportional to the concentration of the isothiocyanate in the sample.